1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol
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Overview
Description
1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol is an organic compound belonging to the class of nitroquinolines and derivatives. It is characterized by the presence of a nitro group attached to a quinoline moiety, which is further linked to a propanol group.
Preparation Methods
The synthesis of 1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position.
Amination: The nitroquinoline is then subjected to amination, where an amino group is introduced at the 8-position.
Propanol Addition: Finally, the aminoquinoline derivative is reacted with propanol to form the desired compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair. By inhibiting this kinase, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-(5-Nitroquinolin-8-yl)piperidin-4-ol: This compound also contains a nitroquinoline moiety but differs in the attached functional group.
1-[(8-nitroquinolin-5-yl)amino]propan-2-ol: Similar in structure but with a different position of the nitro group on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[(5-nitroquinolin-8-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)7-14-10-4-5-11(15(17)18)9-3-2-6-13-12(9)10/h2-6,8,14,16H,7H2,1H3 |
InChI Key |
VWUXWRWIZJOJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)O |
Origin of Product |
United States |
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